N-(5-METHYL-1H-PYRAZOL-3-YL)-N'-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-METHYL-1H-PYRAZOL-3-YL)-N'-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzamide group, and a tetrafluoroethoxy substituent. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1H-PYRAZOL-3-YL)-N'-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Amino Group: The amino group is introduced by reacting the pyrazole derivative with an amine, such as methylamine, under controlled conditions.
Formation of the Benzamide Group: The benzamide group is formed by reacting the amino-substituted pyrazole with a benzoyl chloride derivative in the presence of a base, such as triethylamine.
Introduction of the Tetrafluoroethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[
Properties
Molecular Formula |
C14H12F4N4O3 |
---|---|
Molecular Weight |
360.26 g/mol |
IUPAC Name |
N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
InChI |
InChI=1S/C14H12F4N4O3/c1-7-5-10(22-21-7)19-13(24)20-11(23)8-3-2-4-9(6-8)25-14(17,18)12(15)16/h2-6,12H,1H3,(H3,19,20,21,22,23,24) |
InChI Key |
XWJGHYGODJVHOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.